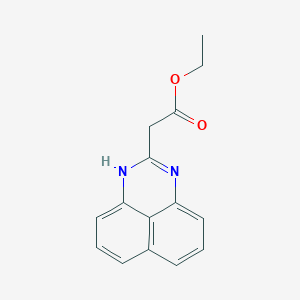
ethyl 1H-perimidin-2-ylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 1H-perimidin-2-ylacetate is a useful research compound. Its molecular formula is C15H14N2O2 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Recent studies have highlighted the biological activities of ethyl 1H-perimidin-2-ylacetate, particularly in the fields of medicinal chemistry and pharmacology. The compound has shown promise in several areas:
- Antitumor Activity : Research indicates that derivatives of perimidine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that modifications to the perimidine structure can enhance its efficacy against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines. The IC50 values for these compounds often fall within a range that suggests significant potency compared to standard chemotherapeutic agents .
- Antimicrobial Properties : this compound has also been evaluated for its antimicrobial activity. Preliminary findings suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .
- Anti-inflammatory Effects : Compounds containing the perimidine moiety have been investigated for their anti-inflammatory properties. In vitro studies indicate that these compounds can reduce inflammation markers in cell cultures, suggesting potential therapeutic applications in treating inflammatory diseases .
Case Studies and Research Findings
Several case studies have documented the applications of this compound in scientific research:
- Case Study 1 : A study published in Medicinal Chemistry explored the synthesis of various perimidine derivatives, including this compound, and their biological evaluation against cancer cell lines. The results indicated that certain derivatives had enhanced activity compared to existing drugs, highlighting their potential as lead compounds for drug development .
- Case Study 2 : In another study focused on antimicrobial activity, researchers tested this compound against a panel of bacterial strains. The compound exhibited notable inhibitory effects, suggesting its potential use in formulating new antimicrobial agents .
Properties
CAS No. |
43183-27-3 |
|---|---|
Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
ethyl 2-(1H-perimidin-2-yl)acetate |
InChI |
InChI=1S/C15H14N2O2/c1-2-19-14(18)9-13-16-11-7-3-5-10-6-4-8-12(17-13)15(10)11/h3-8H,2,9H2,1H3,(H,16,17) |
InChI Key |
IUUXCTCHIRKLJS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Canonical SMILES |
CCOC(=O)CC1=NC2=CC=CC3=C2C(=CC=C3)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















